3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a pyrazole ring, along with phenyl and ethylphenyl substituents.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have also been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
The structural diversity of quinoline derivatives provides high and selective activity attained through different mechanisms of action . The interaction of the compound with its targets could lead to changes in the cellular processes, affecting the normal functioning of the cells.
Biochemical Pathways
Quinoline derivatives have been known to impact a variety of biochemical pathways due to their broad spectrum of bioactivities . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.
Result of Action
Quinoline derivatives have been known to exhibit a range of effects due to their broad spectrum of bioactivities . These effects can include changes in cellular processes, inhibition of microbial growth, and potential antitumor activities.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Preparation Methods
The synthesis of 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of activated alkynes and aromatic amines under specific catalytic conditions . Industrial production methods often employ green and sustainable chemistry techniques, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, with reagents like halogens or nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and organoboron reagents.
Scientific Research Applications
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds have a similar fused ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Fluoroquinolones: These are a class of antibiotics that also contain a quinoline core but are primarily used for their antibacterial properties.
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-10-12-19(13-11-18)24-22-16-26-23-14-9-17(2)15-21(23)25(22)28(27-24)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPHSLRVDAGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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